Evernimicin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH-27899 involves complex multi-step procedures. The total synthesis of everninomicin 13,384-1, a related compound, provides insights into the synthetic routes. Key steps include olefin metathesis reactions, sulfur-directed glycosidation, and acyl fluoride formation .
Industrial Production Methods
Industrial production methods for SCH-27899 are not extensively documented. the production likely involves fermentation processes using specific strains of actinomycetes, followed by extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions
SCH-27899 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
SCH-27899 has several scientific research applications:
Chemistry: Used as a model compound for studying oligosaccharide synthesis and reactions.
Biology: Investigated for its antimicrobial properties against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by resistant bacteria.
Industry: Potential applications in the development of new antimicrobial agents.
Mechanism of Action
SCH-27899 exerts its effects by inhibiting protein synthesis in bacteria. It binds to a specific site on the bacterial ribosome, interfering with the translation process. Mutations in ribosomal protein L16 have been shown to confer reduced susceptibility to SCH-27899, indicating its target site .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with activity against Gram-positive bacteria.
Quinupristin/Dalfopristin: A combination antibiotic used to treat resistant bacterial infections.
Uniqueness
SCH-27899 is unique due to its oligosaccharide structure and its potent activity against a broad spectrum of Gram-positive bacteria, including those resistant to other antibiotics .
Properties
CAS No. |
109545-84-8 |
---|---|
Molecular Formula |
C70H97Cl2NO38 |
Molecular Weight |
1631.4 g/mol |
IUPAC Name |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1 |
InChI Key |
UPADRKHAIMTUCC-OWALTSPQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Synonyms |
evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |
Origin of Product |
United States |
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